molecular formula C₁₅H₂₁F₃N₂O₂ B1140952 Fluvoxamine, (Z)- CAS No. 917096-37-8

Fluvoxamine, (Z)-

Cat. No. B1140952
M. Wt: 318.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Fluvoxamine has been improved through various methods, with one approach starting from 4-trifluoromethylbenzonitrile through Grignard reaction, hydrolysis, and oximation, achieving a total yield of 36.16% (Liu, Sheng, & Hu, 2003). Another method involves using 4-(trifluoromethyl) benzoic acid and tetrahydrofuran as starting materials, achieving an overall yield of 46% through steps including oximation, etheration, and salification (Wang, Jian-lin, & Hu, Yu-lai, 2009).

Molecular Structure Analysis

The transition from the (E)-isomer to the (Z)-isomer of Fluvoxamine has been investigated using quantum chemical calculations, revealing an activation energy of 55 kcal/mol for this isomerization. The study also detailed the absorption spectra, nuclear magnetic resonance chemical shift values, Raman spectra, and infrared spectra for both isomers, aligning well with experimental values (Odai, Sugimoto, & Ito, 2020).

Chemical Reactions and Properties

Fluvoxamine's susceptibility to photoisomerization has been documented, with UVB irradiation leading to the conversion of its clinically effective trans form to a less active cis form. This property suggests that light exposure might impact the drug's efficacy (Miolo, Caffieri, Levorato, Imbesi, Giusti, Uz, Manev, & Manev, 2002).

Physical Properties Analysis

The quantification of Fluvoxamine's E/Z isomer ratio is achievable through 1H NMR spectroscopy, demonstrating the technique's capacity to determine isomeric compositions accurately. This method can detect the Z-isomer content down to 0.2% level, which is critical for ensuring the drug's pharmacological efficacy (Deubner & Holzgrabe, 2002).

Chemical Properties Analysis

An electroanalytical study highlighted Fluvoxamine's reduction potential at a mercury-drop electrode, facilitating its determination in pharmaceutical products and spiked human serum via square-wave adsorptive-stripping voltammetry. This method offers a practical approach for Fluvoxamine quantification, with potential applications in quality control and pharmacokinetic studies (Nouws, Delerue-Matos, Barros, Rodrigues, & Santos-Silva, 2005).

Scientific Research Applications

  • Photoisomerization and Activity : Fluvoxamine can undergo photoisomerization from its clinically effective trans form to a cis-isomer. The cis-isomer (Z-isomer) has reduced activity on the serotonin transporter and does not affect cell proliferation. This suggests that light exposure might reduce the clinical efficacy of fluvoxamine, and the photoproduct could be used in studies of antidepressant mechanisms (Miolo et al., 2002).

  • Safety Profile in Depression Treatment : Fluvoxamine's safety profile has been examined in numerous studies, revealing a pharmacological adverse event profile similar to other serotonin reuptake inhibitors. Its overall suicidality rates were found to be low, making it a potentially safe and well-tolerated treatment option for depression (Wagner et al., 1994).

  • Metabolism and Disposition : The disposition of fluvoxamine in humans is determined by the polymorphic CYP2D6 and CYP1A2 activity. Understanding these metabolic pathways is crucial for optimizing therapeutic strategies and managing potential drug interactions (Carrillo et al., 1996).

  • Role in COVID-19 Treatment : Fluvoxamine has shown promise in COVID-19 treatment, particularly in preventing clinical deterioration in patients with mild coronavirus disease. It acts as an agonist for the sigma-1 receptor, controlling inflammation, and demonstrates several mechanisms that could be beneficial in treating COVID-19 (Sukhatme et al., 2021).

  • Quantum Chemical Analysis : The isomerization of fluvoxamine from its active (E)-isomer to the inactive (Z)-isomer has been studied using quantum chemical calculations, providing insights into the drug's stability and activity (Odai et al., 2020).

  • Clinical Trials in COVID-19 : Fluvoxamine's safety and efficacy have been evaluated in COVID-19 patients, particularly when administered later in the disease course, showing promise as an early treatment option (Čalušić et al., 2021).

  • Pharmacokinetics : The pharmacokinetics of fluvoxamine have been extensively studied, providing crucial information for its therapeutic use in conditions like depression. This includes understanding its absorption, metabolism, and elimination patterns (Perucca et al., 1994).

  • Inhibition of Cytochrome P4501A2 : Fluvoxamine is a potent inhibitor of cytochrome P4501A2, which explains pharmacokinetic interactions with other drugs metabolized by this enzyme, such as theophylline and imipramine (Brøsen et al., 1993).

Safety And Hazards

Fluvoxamine is harmful if swallowed and causes serious eye irritation. It is toxic if inhaled and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237496
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvoxamine, (Z)-

CAS RN

89035-92-7
Record name Fluvoxamine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
RH Pullen, AA Fatmi - Journal of Chromatography B: Biomedical Sciences …, 1992 - Elsevier
Fluvoxamine and nortriptyline, the assay internal standard, were extracted from plasma with ethyl acetate, then reacted with dansyl chloride. The derivatives were quantitated by …
Number of citations: 41 www.sciencedirect.com
MA Phillips, RW Langley… - Journal of …, 2000 - journals.sagepub.com
Both the acoustic startle (eyeblink) response and the N1/P2 complex of the auditory evoked potential can be suppressed by presentation of a brief low-intensity stimulus 30-500 ms …
Number of citations: 75 journals.sagepub.com
MJ Hilhorst, GW Somsen, GJ De Jong - Journal of Chromatography A, 2000 - Elsevier
The capillary electrochromatographic (CEC) analysis of basic compounds on octadecyl-silica stationary phases (Hypersil ODS and Spherisorb ODS I) was studied. A basic drug (…
Number of citations: 41 www.sciencedirect.com
B Olivier, J Mos, R Van Oorschot, R Hen - Pharmacopsychiatry, 1995 - thieme-connect.com
Various models of rodent agonistic behavior are described, which differentiate between offensive and defensive/flight models. Particular attention is given to one male and one female …
Number of citations: 359 www.thieme-connect.com
L Pawłowski, H Mazela - Psychopharmacology, 1986 - Springer
Antidepressant drugs which are selective noradrenaline (NA) uptake inhibitors (desipramine, maprotiline, oxaprotiline, talsupram: 0.625–10 mg/kg) antagonized dose-dependently …
Number of citations: 26 link.springer.com
R Verheul - De toekomst van persoonlijkheidsstoornissen …, 2006 - books.google.com
Roel Verheul boek als moeilijke mensen die voor een hoop overlast kunnen zorgen, niet alleen in de maatschappij maar ook in de behandelsetting. Hun prognose wordt steevast als …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.